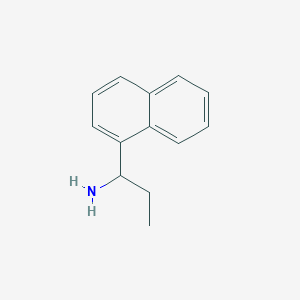

1-(Naphthalen-1-yl)propan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-1-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYPGFPZTOUPHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context of Naphthyl Substituted Amine Scaffolds in Asymmetric Catalysis and Synthesis

The development of naphthyl-substituted amine scaffolds has been historically significant in the advancement of asymmetric catalysis and synthesis. The bulky and rigid nature of the naphthalene (B1677914) ring system provides a unique steric and electronic environment, making these amines valuable as chiral auxiliaries, resolving agents, and ligands for metal-catalyzed reactions.

One of the earliest and most prominent applications of this class of compounds has been in the resolution of racemic mixtures. Chiral amines, such as the closely related 1-(1-naphthyl)ethylamine (B3023371), have been extensively used to separate enantiomers of carboxylic acids by forming diastereomeric salts that can be separated by crystallization. This classical resolution method has been a cornerstone in obtaining enantiomerically pure compounds for pharmaceutical and agrochemical industries. ontosight.ai

Furthermore, the utility of naphthyl-substituted amines extends to their role as precursors for chiral ligands in asymmetric catalysis. The synthesis of palladium metallacycles containing imines derived from 1-(1-naphthyl)ethylamine has been reported, and these complexes have been successfully employed to resolve P-chiral ligands. researchgate.net The adsorption and behavior of these chiral modifiers, particularly 1-(1-naphthyl)ethylamine, on metal surfaces like platinum have been a subject of intense study to understand the mechanism of enantioselective hydrogenation reactions. nih.govnih.gov These foundational studies have paved the way for the exploration of other 1-naphthylalkylamines, including 1-(Naphthalen-1-yl)propan-1-amine, as potentially valuable components in asymmetric synthesis.

Academic Significance and Contemporary Research Trajectories for 1 Naphthalen 1 Yl Propan 1 Amine

While direct and extensive research specifically on 1-(Naphthalen-1-yl)propan-1-amine is not as widespread as for its ethylamine (B1201723) analog, its academic significance can be understood through the contemporary research trajectories of closely related naphthyl-substituted propanamine and propanamide derivatives. These studies highlight the ongoing interest in the unique properties conferred by the 1-naphthylpropylamine backbone.

A notable area of current research involves the synthesis and evaluation of derivatives for their biological activity. For instance, novel N-(naphthalen-1-yl)propanamide derivatives have been synthesized and investigated for their antimicrobial properties against various bacteria and fungi, with some compounds showing significant activity. researchgate.net This suggests that the 1-(naphthalen-1-yl)propane scaffold, with a modified amine functionality, can serve as a template for the development of new therapeutic agents.

Moreover, the broader class of naphthyl-substituted compounds continues to be a focus in medicinal chemistry and materials science. For example, a synthetic cathinone, 2-(methylamino)-1-(naphthalen-2-yl)propan-1-one (BMAPN), which features a naphthalene (B1677914) substituent, has been designed and synthesized to investigate its pharmacological effects. nih.gov Although this is a different isomer and a ketone, it underscores the academic interest in exploring how the naphthalene moiety influences the properties of propanamine-like structures. The synthesis of related compounds, such as 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one, is also being explored as intermediates for more complex molecules. chemicalbook.com These research directions indicate a promising future for the application of this compound and its derivatives in various fields of chemical and biological research.

Structural Features and Stereochemical Considerations Pertaining to 1 Naphthalen 1 Yl Propan 1 Amine

Stereoselective Synthesis of this compound

The direct synthesis of a single enantiomer of this compound is highly desirable to circumvent the often-inefficient resolution of a racemic mixture. To this end, several stereoselective strategies have been developed.

Asymmetric Catalytic Hydrogenation Approaches to the Chiral Amine

Asymmetric catalytic hydrogenation is a powerful and atom-economical method for the synthesis of chiral amines. chemicalbook.com This approach typically involves the hydrogenation of a prochiral imine or a related precursor using a chiral catalyst. A notable strategy for a related compound, (R)-1-(naphthalen-1-yl)ethylamine, commences with 1-acetonaphthone. google.comgoogle.com This ketone undergoes asymmetric hydrogenation to furnish the corresponding chiral alcohol, (S)-1-(naphthalen-1-yl)ethanol, with high enantiomeric excess (ee). google.comgoogle.com This alcohol is then converted into a sulfonate derivative, followed by an azidation and subsequent hydrogenation to yield the desired (R)-amine. google.comgoogle.com This multi-step, yet highly enantioselective, route highlights the utility of asymmetric hydrogenation in accessing the chiral amine core.

A plausible synthetic sequence for this compound would involve the asymmetric hydrogenation of the corresponding imine, N-(1-(naphthalen-1-yl)propylidene)amine. This reaction would be catalyzed by transition metal complexes, such as those of iridium or rhodium, bearing chiral phosphine (B1218219) ligands. The choice of ligand is critical in achieving high enantioselectivity.

| Catalyst Precursor | Chiral Ligand | Product Enantiomeric Excess (ee) |

| [Ir(COD)Cl]₂ | (S,S)-f-Binaphane | Up to 90% for related N-alkyl imines nih.gov |

| Ru(OAc)₂ | (S)-TolBINAP/(S,S)-DPEN | High for related aromatic ketones psu.edu |

| Mn(CO)₅Br | Chiral Ferrocenyl P,N,N-Ligand | Up to 93% for related N-sulfonyl imines youtube.com |

This table presents data for analogous reactions and suggests potential catalysts for the asymmetric hydrogenation of the imine precursor to this compound.

Enantioselective Reductive Amination Strategies for the Naphthyl-Amine Core

Enantioselective reductive amination offers a direct pathway to chiral amines from ketones and an amine source. pbworks.com This one-pot reaction involves the formation of an imine intermediate, which is then asymmetrically reduced in situ. pbworks.comnih.gov For the synthesis of this compound, 1-(naphthalen-1-yl)propan-1-one would be reacted with an ammonia (B1221849) source in the presence of a chiral catalyst and a reducing agent, such as H₂ or a hydride source. nih.gov

Biocatalytic approaches, employing enzymes like amine dehydrogenases (AmDHs) or transaminases, are also at the forefront of enantioselective reductive amination. rsc.orgnih.gov These enzymes can exhibit exceptional stereoselectivity, often yielding amines with very high enantiomeric excess. rsc.org An AmDH could catalyze the reductive amination of 1-(naphthalen-1-yl)propan-1-one with ammonia, using a cofactor like NADH or NADPH, which is typically recycled in situ. rsc.org

Chiral Auxiliary-Mediated Syntheses of Enantiopure this compound

The use of chiral auxiliaries is a classical and reliable method for asymmetric synthesis. mdpi.com In this strategy, a prochiral substrate is covalently bonded to a chiral auxiliary, which directs a subsequent diastereoselective transformation. After the desired stereocenter is established, the auxiliary is cleaved to afford the enantiomerically enriched product.

For the synthesis of this compound, a suitable prochiral starting material would be a derivative of propanoic acid. This could be coupled with a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone derivative. nih.gov For instance, the resulting amide from the reaction of propanoyl chloride and pseudoephenamine can undergo diastereoselective alkylation with a naphthalen-1-yl electrophile. nih.gov Subsequent removal of the auxiliary would yield the chiral carboxylic acid, which can then be converted to the target amine via a Curtius or Hofmann rearrangement.

| Chiral Auxiliary | Key Transformation | Diastereomeric Excess (de) |

| Pseudoephenamine | Asymmetric Alkylation | Often ≥95% nih.gov |

| Evans Oxazolidinone | Asymmetric Alkylation | Typically >90% |

| (S)-1-Phenylethylamine | Diastereoselective Synthesis | High for various applications mdpi.com |

This table provides examples of common chiral auxiliaries and their typical performance in asymmetric synthesis, which could be applied to the synthesis of this compound.

Chiral Pool Synthesis Strategies for this compound Analogs

Chiral pool synthesis utilizes readily available enantiopure natural products, such as amino acids or carbohydrates, as starting materials. While specific examples for the synthesis of this compound from the chiral pool are not prevalent in the literature, a hypothetical route could start from a suitable chiral building block. For instance, a chiral amino acid like L-alanine could be a potential starting point. The carboxylic acid functionality could be reduced to an alcohol, which is then converted to a leaving group. This could be followed by a substitution reaction with a naphthalen-1-yl nucleophile. However, this approach may require extensive synthetic manipulations and may not be the most efficient route.

Racemic Synthesis and Advanced Resolution Techniques for this compound

The preparation of a racemic mixture of this compound followed by the separation of the enantiomers remains a common and practical approach.

A potential racemic synthesis could involve the Mannich reaction of 1'-acetonaphthone (B143366) with formaldehyde (B43269) and dimethylamine (B145610) to form 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one. chemicalbook.com Subsequent reduction of the ketone and manipulation of the amino group could lead to the racemic target amine. Alternatively, Friedel-Crafts acylation of naphthalene with propanoyl chloride would yield 1-(naphthalen-1-yl)propan-1-one, which can be converted to the racemic amine via reductive amination with an achiral reducing agent.

Diastereomeric Salt Formation and Crystallization for Enantiomeric Resolution

The resolution of racemic amines via the formation of diastereomeric salts with a chiral resolving agent is a well-established and industrially viable method. pbworks.commdpi.com The racemic this compound is reacted with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. google.com Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. pbworks.com

A highly relevant example is the resolution of the closely related (R)-(+)-1-(1-naphthalene)ethylamine using D-(-)-tartaric acid as the resolving agent. google.com The process involves dissolving the racemic amine and the chiral acid in a suitable solvent system, such as a mixture of a lower alcohol and water. google.com Upon cooling, the less soluble diastereomeric salt preferentially crystallizes and can be isolated by filtration. google.com Subsequent treatment of the purified diastereomeric salt with a base liberates the enantiomerically enriched amine. google.com The more soluble diastereomer remains in the mother liquor and can also be recovered. google.com

| Chiral Resolving Agent | Solvent System | Target Enantiomer |

| D-(-)-Tartaric Acid | Alcohol/Water | (R)-amine google.com |

| (R,R)-Dibenzoyl-D-tartaric acid | Alcohols, Acetone | Often used for amine resolution google.com |

| (S)-(+)-Mandelic Acid | Various polar solvents | Commonly used for amine resolution |

| (D)+Naproxen | Not specified | Used for (R)-1-(naphthalen-1-yl)ethylamine google.com |

This table illustrates common chiral resolving agents and solvent systems applicable to the resolution of racemic amines like this compound.

Chromatographic Enantioseparation Methods (e.g., Chiral HPLC, SFC)

The separation of racemic mixtures into their constituent enantiomers is a critical step in the provision of chirally pure compounds. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are powerful and widely adopted techniques for this purpose. researchgate.netyale.edu These methods rely on the differential interaction of enantiomers with a chiral selector immobilized on a solid support, leading to different retention times and thus, separation. nih.gov

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, have demonstrated broad applicability for the resolution of chiral amines. nih.govresearchgate.net The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte and the chiral selector through a combination of interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. rsc.org

For primary amines like this compound, derivatization is sometimes employed to enhance interaction with the CSP and improve detection. However, direct separation on modern CSPs is often feasible and preferred to avoid additional reaction steps. researchgate.net While specific application notes for this compound are not prevalent, data from the closely related analog, 1-(1-naphthyl)ethylamine (B3023371), provides valuable insight into effective separation conditions. Both normal-phase HPLC and SFC have proven effective for resolving this class of compounds. researchgate.net In SFC, the use of carbon dioxide as the main mobile phase component, modified with alcohols, offers benefits such as lower viscosity and higher diffusivity, which can lead to faster and more efficient separations compared to HPLC. researchgate.net

Below is a table summarizing typical conditions for the chiral separation of a closely related primary amine, demonstrating the utility of these techniques.

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Notes |

| HPLC | Larihc CF6-P | Heptane/Ethanol/Trifluoroacetic Acid/Triethylamine (60:40:0.3:0.2) | Triethylamine (TEA) is used to block exposed silanol (B1196071) sites on the column, which can cause peak tailing with basic amines. researchgate.net |

| SFC | Cel1 Column | Supercritical CO₂ with modifiers | Offers efficient enantioselective separation for primary amines. researchgate.net |

This interactive table summarizes chromatographic conditions for a related compound, showcasing common methodologies.

Dynamic Kinetic Resolution and Asymmetric Transformations

While chromatographic methods separate existing enantiomers, asymmetric synthesis and dynamic kinetic resolution (DKR) aim to create a single desired enantiomer from achiral or racemic precursors, maximizing theoretical yield beyond 50%.

Asymmetric Transformations are a cornerstone of modern organic synthesis. One of the most powerful and versatile methods for the asymmetric synthesis of primary amines involves the use of tert-butanesulfinamide as a chiral auxiliary. yale.edu This approach, developed by Ellman, is widely used in both academic and industrial settings. yale.edu The synthesis begins with the condensation of a ketone precursor, 1-(naphthalen-1-yl)propan-1-one, with enantiopure (R)- or (S)-tert-butanesulfinamide to form an N-sulfinyl imine. Subsequent diastereoselective reduction of the imine C=N bond, typically with a hydride reagent like sodium borohydride, yields the corresponding sulfinamide. The final step involves the facile acidic cleavage of the N-S bond to afford the desired chiral primary amine with high enantiomeric excess. yale.edu This method's reliability and the commercial availability of the chiral auxiliary make it a go-to strategy for producing compounds like this compound. yale.edu

Dynamic Kinetic Resolution (DKR) combines the rapid, continuous racemization of the starting material with a stereoselective reaction. This allows the less reactive enantiomer to be converted into the more reactive one in situ, theoretically enabling a 100% yield of a single product enantiomer. For amines, DKR is often achieved through enzyme- or metal-catalyzed processes that involve a reversible oxidation/reduction or imine formation/hydrolysis sequence to racemize the substrate, coupled with an enantioselective acylation or other transformation.

Enzymatic and Organocatalytic Kinetic Resolution Approaches

Biocatalysis and organocatalysis offer green and highly selective alternatives to traditional metal-based reagents for synthesizing chiral molecules.

Enzymatic Kinetic Resolution utilizes enzymes like lipases, proteases, or transaminases to selectively react with one enantiomer of a racemic mixture. For example, in a lipase-catalyzed kinetic resolution, a racemic amine can be acylated in the presence of an acyl donor. The enzyme will selectively catalyze the acylation of one enantiomer, leaving the other unreacted. The resulting acylated amine and the unreacted amine enantiomer, being chemically different, can then be easily separated.

A related chemo-enzymatic approach involves the asymmetric reductive amination of a ketone precursor. For instance, a process has been developed for the transformation of styrene (B11656) to (R)-1-phenylethylamine using a combination of Wacker oxidation and a subsequent reductive amination step where ammonia serves as the nitrogen source and a glucose dehydrogenase (GDH) enzyme acts as the reductant, achieving high enantiomeric excess. nih.gov A similar strategy could be envisioned for this compound starting from the corresponding ketone.

Organocatalytic Kinetic Resolution employs small, chiral organic molecules to catalyze enantioselective transformations. Chiral Brønsted acids, hydrogen-bond donors (like thioureas), or chiral amines can be effective organocatalysts. For the synthesis of chiral primary amines, organocatalysts based on sulfinamide functionality have been developed that activate substrates through hydrogen bonding, creating a chiral environment that directs the approach of a reactant to produce the desired enantiomer. yale.edu These methods avoid the use of metals and often operate under mild conditions.

Precursor Synthesis and Convergent Chemical Routes to the this compound Structure

Efficient synthesis of the target amine relies on the availability of suitable precursors. Key intermediates include 1-(naphthalen-1-yl)propan-1-one and 1-naphthaldehyde (B104281).

A common and direct route to the ketone precursor, 1-(naphthalen-1-yl)propan-1-one, is through a Friedel-Crafts acylation of naphthalene with propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. This reaction, however, can produce a mixture of 1- and 2-substituted isomers, requiring chromatographic purification.

A more controlled convergent route involves the following steps:

Preparation of 1-Naphthaldehyde : A multi-step process can start from naphthalene, which undergoes chloromethylation to form 1-chloromethylnaphthalene. Reaction with hexamine followed by hydrolysis (the Sommelet reaction) or direct oxidation yields naphthalene-1-carboxaldehyde. google.com

Carbon Chain Elongation : The prepared 1-naphthaldehyde can be reacted with an ethyl nucleophile, such as ethylmagnesium bromide (a Grignard reagent), to form the secondary alcohol, 1-(naphthalen-1-yl)propan-1-ol.

Oxidation : The secondary alcohol is then oxidized to the target ketone, 1-(naphthalen-1-yl)propan-1-one, using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Reductive Amination : Finally, the ketone undergoes reductive amination with ammonia or a protected ammonia equivalent, often using a reducing agent like sodium cyanoborohydride or catalytic hydrogenation, to yield racemic this compound, which can then be subjected to the resolution methods described previously.

Applications of 1 Naphthalen 1 Yl Propan 1 Amine As a Chiral Scaffold and Ligand in Catalysis

Role in Asymmetric Metal-Catalysis

Utilization in Asymmetric Hydroamination and Hydrofunctionalization Reactions

While direct applications of 1-(naphthalen-1-yl)propan-1-amine in asymmetric hydroamination and hydrofunctionalization are not extensively documented in readily available literature, the broader class of chiral amines is pivotal in such transformations. acs.org Asymmetric hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing chiral amines. acs.org Transition metal catalysts, often paired with chiral ligands, are frequently employed to achieve high enantioselectivity. acs.org For instance, gold(I) complexes, when used in conjunction with chiral Brønsted acids, have been shown to catalyze the enantioselective hydroamination-hydroarylation of alkynes. nih.gov

The structural motif of this compound, with its potential for modification, makes it a candidate for the development of new chiral ligands for these reactions. The naphthyl group can provide the necessary steric bulk to create a well-defined chiral pocket around the metal center, thereby influencing the facial selectivity of the substrate's approach.

Influence on Enantioselectivity in Oxidative and Reductive Catalysis

The enantioselectivity of oxidative and reductive catalytic processes can be significantly influenced by chiral ligands. In the context of oxidative catalysis, chiral amine derivatives play a crucial role in reactions like the asymmetric oxidative coupling of 2-naphthols to form axially chiral 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives. mdpi.com While not specifically mentioning this compound, studies have shown that iron complexes with chiral bisquinolyldiamine ligands can catalyze such reactions with moderate to good enantioselectivities. mdpi.com The structure of the chiral amine ligand is paramount in dictating the stereochemical outcome.

In reductive catalysis, particularly in the asymmetric hydrogenation of prochiral ketones and imines, chiral amines and their derivatives are extensively used as ligands for transition metals like rhodium, ruthenium, and iridium. acs.org The development of Pyrinap ligands, for example, has led to highly efficient copper-catalyzed enantioselective A3-coupling reactions of alkynes, aldehydes, and amines to produce chiral propargylic amines. nih.gov These reactions often proceed with very low catalyst loadings and high enantioselectivity, showcasing the power of well-designed chiral ligands. nih.gov The this compound framework could be incorporated into such ligand designs to fine-tune the steric and electronic properties of the catalyst.

Organocatalytic Applications of this compound Derivatives

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. Chiral amine derivatives are at the forefront of this field.

Proline and its derivatives are among the most successful organocatalysts, capable of promoting a wide range of asymmetric transformations. wikipedia.orgresearchgate.net These reactions often proceed through enamine or iminium ion intermediates. wikipedia.org While this compound itself is not a proline derivative, its primary amine functionality allows it to participate in similar catalytic cycles. Derivatives of this compound could be designed to mimic the catalytic activity of proline, with the naphthyl group providing a distinct steric environment to control enantioselectivity. tcichemicals.com For example, proline sulfonamides have been developed as highly effective organocatalysts for various C-C bond-forming reactions. researchgate.net

Chiral amines and their derivatives can also function as Brønsted bases, activating substrates through proton abstraction. rsc.org This mode of catalysis is effective for a variety of reactions, including Michael additions and aza-Henry reactions. nih.gov The resulting conjugate acid of the chiral amine can then participate in the reaction, often forming a hydrogen-bonding network that controls the stereochemical outcome. nih.gov Derivatives of this compound could be synthesized to act as potent and stereoselective Brønsted base catalysts.

Conversely, the amine functionality can be protonated to form a chiral Brønsted acid. Chiral phosphoric acids derived from BINOL are a prominent class of chiral Brønsted acid catalysts. nih.gov Similarly, derivatives of this compound could be functionalized to create novel chiral Brønsted acids for applications in asymmetric synthesis. elsevierpure.comrsc.org

The naphthyl group of this compound provides an excellent platform for supramolecular interactions, such as π-π stacking. These non-covalent interactions can be harnessed in organocatalysis to create a highly organized chiral environment. nih.gov For instance, co-assembly of molecules with complementary functionalities can lead to the formation of ordered nanostructures that exhibit catalytic activity. nih.gov The combination of the chiral amine and the aromatic naphthyl moiety in this compound derivatives makes them attractive candidates for the development of supramolecular organocatalysts. researchgate.net

Utility of this compound as a Chiral Building Block in Complex Molecule Synthesis

Beyond its direct use in catalysis, this compound is a valuable chiral building block for the synthesis of more complex molecules, including natural products and pharmaceuticals. nih.govenamine.net The primary amine serves as a versatile handle for a wide range of chemical transformations, such as amide bond formation, N-arylation, and reductive amination. enamine.netmanchester.ac.uk The chiral center at the C1 position provides a starting point for the construction of stereochemically defined molecules. The synthesis of N-aryl amines, for example, can be achieved by combining biocatalytic amination with palladium-catalyzed Buchwald-Hartwig N-arylation. manchester.ac.uk The Stevens rearrangement of related N-[3-(naphthalen-1-yl)prop-2-yn-1-yl] aminium bromides has also been used to synthesize complex amine structures. researchgate.net

The following table provides examples of reactions where chiral amines, including those with structural similarities to this compound, are used as building blocks.

| Reaction Type | Substrates | Product | Catalyst/Reagent | Reference |

| Buchwald-Hartwig N-Arylation | Chiral amine, Aryl halide | N-Aryl chiral amine | Palladium catalyst | manchester.ac.uk |

| Stevens Rearrangement | N-[3-(naphthalen-1-yl)prop-2-yn-1-yl] aminium bromide | Complex amine | Base | researchgate.net |

| Reductive Amination | Ketone, this compound | Secondary amine | Reducing agent | |

| Amide Coupling | Carboxylic acid, this compound | Amide | Coupling agent | enamine.net |

Advanced Spectroscopic and Structural Elucidation of 1 Naphthalen 1 Yl Propan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-(Naphthalen-1-yl)propan-1-amine and its Derivatives

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the molecular structure of this compound in solution. Both one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals, providing deep insights into the connectivity and spatial relationships of atoms within the molecule.

2D NMR Techniques for Comprehensive Structural Assignment (e.g., COSY, HSQC, HMBC, NOESY)

The complexity of the ¹H NMR spectrum of this compound, particularly the overlapping signals in the aromatic region, necessitates the use of 2D NMR techniques for complete and accurate resonance assignments. science.gov These experiments disperse the NMR data into two frequency dimensions, resolving ambiguities and revealing detailed structural information.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is fundamental for identifying spin-spin coupled protons. For this compound, COSY spectra would reveal correlations between the methine proton (H1) and the methylene (B1212753) protons (H2) of the propyl chain, as well as between the methylene protons and the terminal methyl protons (H3). It also helps to trace the connectivity of the protons within the naphthalene (B1677914) ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It is invaluable for assigning the ¹³C signals based on the previously assigned ¹H signals. For instance, the signal for the chiral carbon (C1) would show a cross-peak with the methine proton (H1).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is particularly useful for establishing the connectivity between the propyl chain and the naphthalene ring. For example, a correlation between the methine proton (H1) and the quaternary carbon C1' of the naphthalene ring would confirm the attachment point of the propanamine moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of nuclei, which is crucial for determining the preferred conformation of the molecule in solution. ic.ac.uk For this compound, NOESY could show correlations between the protons of the propyl chain and the protons on the naphthalene ring, providing insights into the rotational conformation around the C1-C1' bond.

A hypothetical table of expected 2D NMR correlations for this compound is presented below:

| Proton (¹H) | COSY Correlations | HSQC Correlated Carbon (¹³C) | Key HMBC Correlations | Key NOESY Correlations |

| H1 (methine) | H2 | C1 | C2, C3, C1', C2', C8a' | H2, H2' |

| H2 (methylene) | H1, H3 | C2 | C1, C3, C1' | H1, H3, H8' |

| H3 (methyl) | H2 | C3 | C1, C2 | H2 |

| Naphthalene Protons | Other Naphthalene Protons | Corresponding Naphthalene Carbons | Other Naphthalene Carbons | Protons on adjacent rings, H1, H2 |

Chiral Shift Reagent Studies for Enantiomeric Excess Determination and Absolute Configuration Assessment

As this compound is a chiral compound, determining its enantiomeric purity (ee) and absolute configuration is of paramount importance. NMR spectroscopy, in conjunction with chiral auxiliaries, offers a powerful method for this purpose.

Chiral Shift Reagents (CSRs): Lanthanide-based chiral shift reagents, such as complexes of europium or samarium, can be used to differentiate the NMR signals of enantiomers. tcichemicals.comresearchgate.net Upon coordination to the amine group of this compound, the CSR forms transient diastereomeric complexes. The distinct magnetic environment in these diastereomers leads to separate signals for the corresponding protons of the two enantiomers in the ¹H NMR spectrum. The integration of these separated signals allows for the direct calculation of the enantiomeric excess.

Chiral Derivatizing Agents (CDAs): An alternative approach involves the reaction of the amine with a chiral derivatizing agent, such as Mosher's acid or 2-formylphenylboronic acid in the presence of a chiral diol, to form stable diastereomers. nih.govresearchgate.net These diastereomers possess distinct NMR spectra, and the ratio of their signals can be used to determine the ee of the original amine. The analysis of the chemical shift differences in the resulting diastereomers can also, in some cases, be used to infer the absolute configuration of the amine. A study describes a three-component system using 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol (B31242) for determining the enantiopurity of chiral primary amines via ¹H NMR analysis. nih.gov

Dynamic NMR for Conformational Exchange and Rotameric Barriers

The propanamine side chain of this compound possesses rotational freedom around the C-C and C-N single bonds, leading to the existence of different conformational isomers (rotamers). Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide valuable information about the kinetics of these conformational exchange processes.

By analyzing the changes in the lineshapes of the NMR signals as a function of temperature, it is possible to determine the energy barriers to rotation around specific bonds. For instance, at low temperatures, the rotation around the C1-C1' bond might become slow on the NMR timescale, leading to the observation of distinct signals for different rotamers. As the temperature is increased, these signals will broaden and eventually coalesce into a single time-averaged signal. From the coalescence temperature and the chemical shift difference between the signals of the rotamers, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. This information is crucial for understanding the molecule's conformational landscape and how it might influence its interactions with other molecules.

Single-Crystal X-ray Diffraction Analysis of this compound

While NMR spectroscopy provides detailed information about the structure and dynamics of a molecule in solution, single-crystal X-ray diffraction offers an unparalleled, precise picture of the molecule's structure in the solid state. scienceopen.com This technique can definitively establish the molecular connectivity, bond lengths, bond angles, and, crucially for a chiral molecule, the absolute configuration.

Precise Determination of Absolute Configuration

For a chiral compound like this compound, obtaining a single crystal of one enantiomer allows for the unambiguous determination of its absolute configuration (R or S). By analyzing the anomalous dispersion of the X-rays by the atoms in the crystal, the absolute structure can be determined with a high degree of confidence, often expressed through the Flack parameter. This provides an absolute benchmark for the stereochemistry of the molecule.

Elucidation of Crystal Packing, Hydrogen Bonding, and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions that govern the crystal packing. For this compound, key interactions would include:

Hydrogen Bonding: The primary amine group is a hydrogen bond donor, and potentially an acceptor. In the crystal structure, it is expected to form intermolecular hydrogen bonds with neighboring amine groups, creating networks or chains of molecules. nih.gov The geometry of these hydrogen bonds (distances and angles) can be precisely measured.

π-π Stacking: The planar naphthalene ring system is prone to π-π stacking interactions, where the aromatic rings of adjacent molecules stack on top of each other. nih.gov The analysis of the crystal structure would reveal the distances and offsets of these stacking interactions, which contribute significantly to the stability of the crystal lattice.

The detailed understanding of these intermolecular forces is critical for comprehending the solid-state properties of the compound, such as its melting point, solubility, and polymorphism.

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c (for a racemate), P2₁ (for a chiral crystal) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Specific Å and ° values |

| Absolute Configuration | R or S (if enantiopure crystal is analyzed) |

| Key Bond Lengths (Å) | C-C, C-N, C-H |

| **Key Bond Angles (°) ** | Angles around the chiral center and in the naphthalene ring |

| Torsion Angles (°) | Describing the conformation of the propyl chain |

| Hydrogen Bonding Network | Donor-Acceptor distances and angles |

| π-π Stacking Interactions | Centroid-centroid distances and slip angles |

An in-depth analysis of the chemical compound this compound reveals a significant scarcity of detailed research findings regarding its advanced spectroscopic and structural elucidation. Extensive searches of scholarly databases and scientific literature have yielded limited specific data on the conformational preferences in the solid state, chiroptical spectroscopy, and vibrational spectroscopy of this particular molecule.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Conformational Insights:While one can predict the expected vibrational modes for this compound based on its functional groups (amine, alkyl chain, and naphthalene ring), specific, detailed FTIR and Raman spectroscopic studies that provide in-depth conformational insights are not available in the reviewed literature. Such studies would involve assigning specific vibrational bands and analyzing any shifts or changes in these bands to deduce information about the molecule's conformation.

Due to the absence of specific research data for this compound in these advanced analytical areas, it is not currently possible to provide a detailed and evidence-based article on its spectroscopic and structural elucidation as per the requested outline. Further experimental research would be required to generate the necessary data for such a comprehensive analysis.

Computational Chemistry and Theoretical Studies of 1 Naphthalen 1 Yl Propan 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of 1-(Naphthalen-1-yl)propan-1-amine

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecules of this size. DFT calculations focus on the electron density to determine the energy and properties of the system. For this compound, DFT methods are employed to elucidate its electronic characteristics and predict its reactivity. A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to optimize the molecule's geometry and calculate its electronic properties. nih.govscienceopen.com

The electronic behavior of this compound is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, highlighting sites for nucleophilic attack.

For this molecule, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring and the nitrogen atom of the amine group, which possesses a lone pair of electrons. The LUMO is anticipated to be distributed across the antibonding π* orbitals of the aromatic naphthalene system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. samipubco.comresearchgate.net

Electron density distribution maps would reveal the electron-rich areas (naphthalene ring and nitrogen atom) and electron-poorer areas (the aliphatic propane (B168953) chain and its attached hydrogens), providing a visual representation of the molecule's electrostatic potential and its likely points of interaction.

Table 1: Representative Calculated Electronic Properties for this compound

| Property | Representative Value | Significance |

| HOMO Energy | -6.0 eV | Indicates the energy of the highest energy electrons; relates to ionization potential. |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy unoccupied orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 5.5 eV | Correlates with chemical reactivity and stability; a larger gap implies greater stability. |

Note: The values in this table are illustrative and representative of what would be expected from DFT calculations on similar aromatic amines. They are not based on published experimental data for this specific compound.

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.govscienceopen.com These calculations would predict distinct signals for the protons and carbons of the naphthalene ring, the propyl chain, and the amine group, aiding in the structural elucidation and assignment of experimental spectra.

Vibrational Frequencies: The vibrational (infrared and Raman) spectra of this compound can also be computed. nih.gov Calculations would yield the frequencies and intensities of the fundamental vibrational modes, such as the N-H stretches of the amine group, the C-H stretches of the aromatic and aliphatic parts, and the characteristic C=C stretching vibrations of the naphthalene ring. Theoretical frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. nih.gov

Table 2: Representative Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H Stretch | 3400-3500 | Asymmetric and symmetric stretching of the amine group. |

| Aromatic C-H Stretch | 3050-3150 | Stretching vibrations of the C-H bonds on the naphthalene ring. |

| Aliphatic C-H Stretch | 2850-2970 | Asymmetric and symmetric stretching of the C-H bonds in the propyl group. |

| C=C Aromatic Stretch | 1500-1600 | Stretching vibrations within the naphthalene ring system. |

| C-N Stretch | 1180-1250 | Stretching vibration of the carbon-nitrogen bond. |

Note: These are typical frequency ranges and the data is for illustrative purposes.

Theoretical calculations can map out the energy profiles of chemical reactions involving this compound. By locating and characterizing the transition state structures—the highest energy points along a reaction coordinate—researchers can determine the activation energy barriers for various potential pathways. This is crucial for understanding reaction mechanisms, predicting reaction rates, and designing catalysts. For instance, DFT could be used to model the transition states for N-alkylation reactions, acylation of the amine group, or electrophilic substitution on the naphthalene ring, providing insight into which reaction is kinetically favored.

Conformational Analysis and Energy Landscape Exploration of this compound

The structure of this compound features a rigid, planar naphthalene group and a flexible propyl-amine side chain. The key degrees of freedom are the rotations around the C(naphthyl)-C(propyl), Cα-Cβ, and Cβ-C(amine) single bonds. Computational conformational searches, often performed using molecular mechanics or semi-empirical methods followed by DFT refinement, can identify the stable conformers (local minima on the potential energy surface).

The analysis would likely reveal several low-energy conformers, differing in the orientation of the ethyl group and the amine group relative to the bulky naphthalene ring. The relative energies of these conformers determine their population at a given temperature. The global minimum conformation is the most stable and, therefore, the most populated arrangement. Computational analysis often shows that the most stable conformations are those that minimize unfavorable steric clashes between the side chain and the hydrogen atom at the C8 position of the naphthalene ring.

Table 3: Hypothetical Relative Energies of Stable Conformers

| Conformer | Dihedral Angle (C8-C1-Cα-Cβ) | Relative Energy (kcal/mol) | Description |

| A (Global Minimum) | ~120° | 0.00 | Side chain is oriented away from the peri-hydrogen (H8). |

| B | ~-120° | 0.25 | Another staggered conformation with low steric strain. |

| C | ~60° | 2.50 | Eclipsed or partially eclipsed conformation with higher steric strain. |

Note: This table is a hypothetical representation to illustrate the concept of conformational analysis. The dihedral angles and energies are plausible but not from specific calculations on this molecule.

The stability of different conformers is dictated by a subtle interplay of intramolecular interactions. In this compound, these include:

Steric Repulsion: The primary factor influencing conformational preference is likely the steric hindrance between the propan-1-amine side chain and the hydrogen atom at the peri position (C8) of the naphthalene ring.

Stereoelectronic Effects: Hyperconjugation, an interaction between filled and empty orbitals, can also play a role. For example, the interaction between the C-H bonding orbitals of the side chain and the antibonding π* orbitals of the naphthalene ring can contribute to conformational stability. Natural Bond Orbital (NBO) analysis is a computational tool used to quantify these stabilizing interactions. researchgate.net

Intramolecular Hydrogen Bonding: Depending on the conformation, a weak intramolecular hydrogen bond could potentially form between the amine group's hydrogen and the π-electron cloud of the naphthalene ring, which could further stabilize certain arrangements.

Through detailed computational analysis, a comprehensive model of the structural and electronic properties of this compound can be developed, providing a solid foundation for interpreting its chemical behavior and designing new applications.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational method used to explore the conformational space of molecules by simulating the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which possesses several rotatable bonds, MD simulations can reveal the preferred three-dimensional arrangements (conformers) and the dynamics of transitions between them.

The conformational landscape of this compound is primarily dictated by the rotation around the C-C single bonds of the propane chain and the C-N bond. MD simulations would typically be performed by placing the molecule in a simulated solvent box, often water, to mimic physiological conditions. The system's energy is calculated using a force field, which is a set of empirical potential energy functions. By integrating Newton's laws of motion, the trajectory of each atom is tracked over a set period, providing a detailed view of the molecule's dynamic behavior.

Key dihedral angles that define the conformation of this compound include:

τ1 (N-C1-Cα-Cβ): Rotation around the bond connecting the amine to the chiral center.

τ2 (C1-Cα-Cβ-Cγ): Rotation of the ethyl group relative to the naphthalene ring.

τ3 (Cα-C(naphthyl)-C(naphthyl)-H): Orientation of the propanamine substituent relative to the naphthalene plane.

Analysis of the MD trajectories would involve plotting the distribution of these dihedral angles to identify the most stable conformations and the energy barriers between them. Advanced sampling techniques, such as accelerated molecular dynamics or replica-exchange molecular dynamics, can be employed to overcome high energy barriers and ensure a more thorough exploration of the conformational space in a computationally feasible timeframe.

A representative, albeit hypothetical, data table summarizing the results of a conformational analysis from an MD simulation is presented below. This table illustrates the type of information that would be generated from such a study.

Table 1: Hypothetical Major Conformers of this compound from Molecular Dynamics Simulation

| Conformer | Dihedral Angle (τ1) (degrees) | Dihedral Angle (τ2) (degrees) | Relative Population (%) |

|---|---|---|---|

| 1 | -60 | 175 | 45 |

| 2 | 65 | -170 | 35 |

| 3 | 180 | 60 | 15 |

| 4 | -55 | -65 | 5 |

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for understanding interactions at a molecular level, such as those between a small molecule and a protein target.

In the context of this compound, docking studies could be employed to investigate its potential binding to enzymes or receptors. The process involves generating a three-dimensional model of the compound and docking it into the active site of a target protein. A scoring function is then used to estimate the binding affinity, which is often reported in kcal/mol.

The naphthalene ring of the compound can participate in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. The primary amine group is capable of forming hydrogen bonds with suitable donor or acceptor groups, such as the side chains of aspartate, glutamate, or serine residues. The ethyl group can engage in hydrophobic interactions.

For instance, if this compound were to be investigated as a potential inhibitor of a hypothetical enzyme, a docking study might yield results similar to those presented in the hypothetical table below.

Table 2: Hypothetical Docking Results of this compound with a Target Enzyme

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.5 |

| Key Interacting Residues | |

| Hydrogen Bonds | Asp120, Ser210 |

| π-π Stacking | Phe330 |

| Hydrophobic Interactions | Leu115, Val205 |

These studies are instrumental in rational drug design, allowing for the prediction of binding modes and the identification of key interactions that can be optimized to improve potency and selectivity.

Quantum Chemical Characterization of Chirality and Optical Activity

The chirality of this compound arises from the stereocenter at the carbon atom bearing the amine group. Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to characterize the chiroptical properties of chiral molecules, such as their optical rotation and electronic circular dichroism (ECD) spectra.

The specific rotation, a measure of a compound's ability to rotate plane-polarized light, can be calculated using time-dependent DFT (TD-DFT). This involves computing the frequency-dependent optical rotatory dispersion (ORD) at a specific wavelength, typically the sodium D-line (589.3 nm). The calculated specific rotation can then be compared with experimental values to determine the absolute configuration of the enantiomers.

Furthermore, the ECD spectrum, which measures the differential absorption of left and right circularly polarized light, can be simulated. The simulated spectrum can be compared with the experimental spectrum to provide a more definitive assignment of the absolute configuration. The shape and sign of the Cotton effects in the ECD spectrum are characteristic of the molecule's three-dimensional structure.

A hypothetical table of calculated chiroptical properties for the (R) and (S) enantiomers of this compound is provided below to illustrate the output of such quantum chemical calculations.

Table 3: Hypothetical Calculated Chiroptical Properties of this compound Enantiomers

| Enantiomer | Calculated Specific Rotation [α]D (degrees) | Major ECD Transitions (nm) |

|---|---|---|

| (R)-1-(Naphthalen-1-yl)propan-1-amine | +45.2 | +220, -280 |

| (S)-1-(Naphthalen-1-yl)propan-1-amine | -45.2 | -220, +280 |

These theoretical predictions are invaluable for the structural elucidation of chiral molecules and for understanding the relationship between their stereochemistry and their biological activity.

Future Research Directions and Perspectives on 1 Naphthalen 1 Yl Propan 1 Amine

Emerging Synthetic Methodologies for Accessing Enantiopure 1-(Naphthalen-1-yl)propan-1-amine

The generation of enantiomerically pure amines is a cornerstone of modern synthetic chemistry, crucial for pharmaceuticals and fine chemicals. nih.gov While traditional methods like chiral resolution are still employed, future research is geared towards more efficient and sustainable catalytic strategies. acs.org For this compound, several emerging methodologies promise to provide highly enantiopure forms of the compound.

Transition metal-catalyzed asymmetric hydrogenation (AH) of the corresponding prochiral imine stands out as a highly atom-economical and green strategy. rsc.org This approach, which has been successfully industrialized for other chiral amines, involves the direct reduction of the C=N bond using a chiral catalyst, often based on iridium or rhodium complexes with sophisticated chiral ligands. nih.govacs.org Another promising frontier is biocatalysis, which utilizes enzymes like transaminases, amine dehydrogenases, and oxidases. numberanalytics.com Protein engineering, through techniques like directed evolution and computational redesign, can tailor these enzymes to accept the bulky naphthalene (B1677914) substrate and deliver high enantioselectivity under mild, aqueous conditions. numberanalytics.com Furthermore, cutting-edge technologies such as photocatalysis, electrocatalysis, and mechanochemistry are being explored as novel methods for synthesizing complex molecules and could be adapted for the efficient production of enantiopure this compound. rsc.org

Table 1: Emerging Synthetic Methodologies for Enantiopure this compound

| Methodology | Description | Key Advantages | Potential for Target Compound |

|---|---|---|---|

| Asymmetric Hydrogenation (AH) | Direct reduction of the corresponding prochiral imine using a chiral transition-metal catalyst (e.g., Ir, Rh). nih.govrsc.org | High atom economy, sustainability, proven industrial scalability. rsc.org | Highly promising for direct, efficient synthesis with high enantiomeric excess (ee). |

| Biocatalysis (Enzyme-catalyzed) | Use of engineered enzymes like transaminases or amine dehydrogenases for reductive amination or deracemization. numberanalytics.com | High selectivity, mild reaction conditions, environmentally friendly (aqueous media). numberanalytics.com | Feasible, though may require protein engineering to accommodate the bulky naphthalene substrate. |

| Asymmetric Organocatalysis | Utilization of small chiral organic molecules (e.g., chiral phosphoric acids) to catalyze the synthesis. rsc.orgnih.gov | Metal-free, avoiding potential metal contamination of the product. | A viable alternative to metal catalysis, particularly for specific transformations. |

| Photocatalysis/Electrocatalysis | Using light or electricity to drive the synthetic transformation, often with a suitable catalyst. rsc.org | Access to unique reaction pathways, potential for high efficiency and sustainability. rsc.org | Exploratory but offers novel routes for C-N bond formation and stereocenter installation. |

Exploration of Novel Catalytic Applications and Ligand Architectures Derived from the Scaffold

Chiral primary amines are not only synthetic targets but also versatile building blocks for creating new catalysts. nih.govwikipedia.org The this compound scaffold is a prime candidate for developing novel chiral ligands and organocatalysts. Its close structural analog, (+)-1-(1-naphthyl)ethylamine, is already used as a chiral modifier to impart enantioselectivity in platinum-catalyzed hydrogenation reactions, demonstrating the potential of the naphthyl-amine motif. uni-muenchen.de

Future research will likely focus on derivatizing the amine group to create a library of ligands, such as chiral phosphines, amino alcohols, and N-heterocyclic carbenes (NHCs). acs.org These new ligands could be applied in a wide range of metal-catalyzed asymmetric reactions, including hydrogenations, C-C bond formations, and arylations. acs.orgpharmtech.com The steric and electronic properties of the naphthalene ring can be fine-tuned to create a specific chiral environment around the metal center, potentially leading to high levels of stereocontrol. pharmtech.com Additionally, the amine itself can function as an organocatalyst, participating in enamine or other activation modes, analogous to well-established primary amine catalysts derived from Cinchona alkaloids or amino acids. rsc.orgwikipedia.org

Table 2: Potential Catalytic Applications and Ligand Architectures

| Application/Ligand Type | Description | Target Asymmetric Reactions | Rationale for Scaffold |

|---|---|---|---|

| Organocatalyst | The amine functions directly as the catalyst, typically via enamine or iminium ion formation. wikipedia.org | Michael additions, Aldol reactions, α-functionalizations. nih.gov | The bulky naphthalene group provides a well-defined chiral pocket to control the approach of substrates. |

| Chiral Phosphine (B1218219) Ligands | The amine is converted into a phosphine-containing molecule (e.g., P,N-ligand). | Asymmetric hydrogenation, cross-coupling reactions. acs.org | Combines the chirality of the amine with the coordinating power of phosphorus for transition metal catalysis. |

| Chiral Amino Alcohol Ligands | Derivatization to introduce a hydroxyl group, creating a bidentate ligand. acs.org | Asymmetric additions to carbonyls, transfer hydrogenations. | Forms stable chelate complexes with metals, creating a rigid and predictable catalytic environment. |

| Modifier for Heterogeneous Catalysis | Adsorption onto a metal surface (e.g., Pt, Pd) to create chiral pockets. uni-muenchen.de | Enantioselective hydrogenation of prochiral ketones and imines. | The naphthalene ring can effectively block certain adsorption modes on the catalyst surface, inducing enantioselectivity. |

Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Mechanistic Elucidation

A deep understanding of reaction mechanisms is critical for optimizing catalytic systems. Future research will increasingly rely on advanced spectroscopic techniques to monitor reactions involving this compound and its derivatives in real-time. Operando spectroscopy, which combines in situ characterization with simultaneous measurement of catalytic performance, is a particularly powerful approach. numberanalytics.comwikipedia.orgnih.gov

Techniques like in situ Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide invaluable data on the structure of transient intermediates, catalyst resting states, and active species under actual reaction conditions. pharmtech.comyoutube.comornl.govyoutube.com For example, flow NMR can be used to track the concentration of reactants, products, and catalytic species throughout a reaction, enabling detailed kinetic analysis. pharmtech.comyoutube.com Furthermore, studying nonlinear effects (NLEs), where the product's enantiomeric excess is not directly proportional to the catalyst's enantiomeric excess, can offer profound mechanistic insights into catalyst aggregation and activation pathways. nih.govresearchgate.net These advanced analytical methods will be essential for moving beyond trial-and-error catalyst development to a more rational design process. nih.gov

Integration with Machine Learning and Artificial Intelligence for Catalyst Design and Optimization

The convergence of data science and chemistry is set to revolutionize catalyst development. acs.orgfrontiersin.org Machine learning (ML) and artificial intelligence (AI) offer powerful tools to accelerate the discovery and optimization of catalysts derived from the this compound scaffold. numberanalytics.com

By generating large datasets from computational methods (like Density Functional Theory, DFT) or high-throughput experiments, ML models can be trained to predict catalyst performance. nih.govfrontiersin.org These models can rapidly screen vast virtual libraries of potential ligands or organocatalysts based on the target amine, identifying the most promising candidates for experimental validation. acs.org This data-driven approach can uncover complex structure-activity relationships that may not be obvious through human intuition alone. numberanalytics.com The iterative cycle of computational prediction, robotic synthesis and testing, and model refinement promises to significantly shorten the development timeline for new, highly efficient, and selective catalysts for a wide range of chemical transformations. acs.orgfrontiersin.org

Development of this compound-Based Materials for Chiral Recognition or Separation

The ability to separate enantiomers is critical in the pharmaceutical industry. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a primary tool for this purpose, relying on chiral stationary phases (CSPs). acs.org The structure of this compound makes it an excellent candidate for the development of new CSPs.

Future research in this area will focus on covalently bonding the chiral amine to a solid support, such as silica (B1680970) gel, to create a robust and reusable CSP. nih.gov The separation mechanism would rely on the formation of transient diastereomeric complexes between the immobilized chiral selector and the enantiomers of the analyte. The naphthalene ring can participate in π-π stacking interactions, while the amine group can engage in hydrogen bonding or ionic interactions, providing multiple points of contact for chiral discrimination. nih.gov Polysaccharide-based and cyclodextrin-based CSPs are widely used, and a CSP derived from this compound could offer complementary or superior selectivity for specific classes of compounds, particularly those with aromatic rings. researchgate.netnih.govacs.org

Table 3: Comparison of Chiral Stationary Phase (CSP) Classes and Potential of a Naphthalene-Propanamine-Based CSP

| CSP Class | Common Selector | Primary Interaction Mechanism | Potential of Naphthalene-Propanamine CSP |

|---|---|---|---|

| Polysaccharide-based | Derivatized Cellulose (B213188) or Amylose (B160209). researchgate.net | Hydrogen bonding, dipole-dipole, steric inclusion within chiral grooves. nih.gov | Could offer different selectivity due to a more defined, rigid aromatic surface. |

| Cyclodextrin-based | β- or γ-cyclodextrin. acs.org | Inclusion complexation within the hydrophobic cavity, hydrogen bonding at the rim. acs.org | Provides strong π-π interaction capabilities not central to cyclodextrin (B1172386) inclusion. |

| Pirkle-type (π-acid/π-base) | π-electron deficient or rich aromatic rings. | π-π stacking, hydrogen bonding, dipole-dipole interactions. | Fits well within this class, using the naphthalene ring as a π-base and the amine for H-bonding. |

| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin. acs.org | Complex combination of ionic, hydrogen bonding, and steric interactions in "baskets". acs.org | Offers a simpler, more synthetically accessible alternative for separating specific analytes. |

Q & A

Q. Q1. What are the common synthetic routes for preparing 1-(Naphthalen-1-yl)propan-1-amine, and how do reaction conditions influence yield?

Methodological Answer: The primary synthesis routes include:

- Reductive Amination : Reacting naphthalene-1-carbaldehyde with propan-1-amine in the presence of reducing agents like sodium cyanoborohydride (NaBH3CN) under anhydrous conditions. This method requires careful pH control (pH 6–7) to optimize imine intermediate formation .

- Nucleophilic Substitution : Using 1-(bromopropyl)naphthalene with ammonia or amines under basic conditions (e.g., K2CO3 in DMF). Elevated temperatures (80–100°C) improve reaction rates but may lead to side products like elimination byproducts .

Yield optimization involves monitoring solvent polarity (e.g., THF vs. ethanol), catalyst selection (e.g., Pd/C for hydrogenation), and purification via column chromatography or recrystallization .

Q. Q2. How do spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.3 ppm, multiplet for naphthalene) and aliphatic protons (δ 1.4–1.6 ppm for CH2 and δ 2.6–2.8 ppm for NH2 adjacent to the propane chain). Integration ratios validate stoichiometry .

- IR : Stretching vibrations at ~3300 cm⁻¹ (N-H), ~1600 cm⁻¹ (C=C aromatic), and ~1250 cm⁻¹ (C-N) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 185 for [M+H]⁺) and fragmentation patterns (e.g., loss of NH2 group) corroborate the structure .

Advanced Experimental Design

Q. Q3. How can factorial design optimize reaction parameters for synthesizing this compound?

Methodological Answer: A 2³ factorial design evaluates three factors (temperature, catalyst loading, solvent polarity) at two levels:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 60°C | 80°C |

| Catalyst (Pd/C) | 5 mol% | 10 mol% |

| Solvent | Ethanol | THF |

Response variables (yield, purity) are analyzed via ANOVA. For example, higher temperatures may increase yield but reduce purity due to side reactions. Interaction plots reveal synergies (e.g., THF + 10 mol% catalyst improves selectivity) .

Q. Q4. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates transition-state energies to predict regioselectivity (e.g., attack at naphthalene C1 vs. propane chain). Software like Gaussian or ORCA models charge distribution and frontier molecular orbitals .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., ethanol vs. DMSO) on reaction kinetics. Tools like GROMACS assess solvation shells and activation barriers .

Data Contradiction and Biological Activity

Q. Q5. How to resolve contradictory reports on the biological activity of this compound in receptor-binding assays?

Methodological Answer: Contradictions may arise from:

- Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) or ionic strength alter ligand-receptor affinity. Standardize protocols using HEPES buffer (pH 7.2) and validate with positive controls (e.g., propranolol for β-adrenergic receptors) .

- Stereochemistry : Enantiomers (R/S) may exhibit divergent activities. Use chiral HPLC to separate isomers and test individually .

- Metabolite Interference : Assess purity via LC-MS to rule out degradation products (e.g., oxidized naphthalene derivatives) .

Q. Q6. What safety protocols mitigate risks when handling this compound, given its potential toxicity?

Methodological Answer:

- Engineering Controls : Use fume hoods for synthesis and glove boxes for weighing.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Toxicological Monitoring : Regular LC-MS analysis of air samples to detect airborne concentrations (<1 ppm, per OSHA guidelines) .

- Waste Disposal : Neutralize amine residues with 10% acetic acid before incineration .

Analytical and Comparative Studies

Q. Q7. How does this compound compare structurally and functionally to its methyl- and isopropyl-substituted analogs?

Methodological Answer:

-

Structural Comparison :

Compound Substituent LogP Solubility (mg/mL) This compound -NH2 2.8 1.2 (water) Methyl derivative -CH3 3.5 0.8 Isopropyl derivative -C3H7 4.1 0.5

Higher hydrophobicity (LogP) in derivatives reduces aqueous solubility but enhances membrane permeability .

- Functional Impact : Methyl groups increase steric hindrance, reducing enzymatic degradation rates in vitro .

Q. Q8. What chromatographic methods separate this compound from byproducts in complex mixtures?

Methodological Answer:

- HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA). Retention time ~8.2 min.

- GC-MS : Capillary column (DB-5MS), splitless injection. Identify by m/z 185 (M⁺) and 141 (naphthalene fragment) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.